

Application Note: Quantification of 25I-NBOMe in Blotter Paper using HPLC-MS/MS

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Compound of Interest

Compound Name: 25I-NBOMe

Cat. No.: B1664066

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Abstract

This application note details a robust and sensitive method for the quantification of **25I-NBOMe** on blotter paper using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). **25I-NBOMe** is a potent synthetic hallucinogen and a derivative of the 2C-I phenethylamine.[1] Due to its high potency, with doses in the microgram range, it is often distributed on blotter paper, similar to LSD.[1][2] The accurate quantification of **25I-NBOMe** on this matrix is crucial for forensic investigations and clinical toxicology. The described method involves a straightforward extraction procedure followed by a highly selective and sensitive HPLC-MS/MS analysis. This protocol has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and law enforcement. The NBOMe series of compounds, particularly **25I-NBOMe**, has been implicated in numerous cases of severe intoxication and fatalities.[2][3][4] These substances are often sold on blotter papers, which can lead to unintentional overdoses due to uneven distribution or misrepresentation as other substances like LSD.[1][5][6] Therefore, a reliable analytical method for the identification and quantification of **25I-NBOMe** on blotter paper is essential. This application note provides a detailed protocol for the extraction and analysis of **25I-NBOMe** from blotter paper using HPLC-MS/MS, a technique that offers high sensitivity and specificity.[7]

Experimental Workflow



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Caption: Experimental workflow for the quantification of **25I-NBOMe** in blotter paper.

Materials and Reagents

- **25I-NBOMe** reference standard
- **25I-NBOMe-d3** internal standard (ISTD)
- Methanol (HPLC grade)
- Deionized water (18 MΩ·cm)
- Ammonium acetate
- Formic acid
- Blotter paper samples

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical balance
- Vortex mixer

- Ultrasonic bath
- Volumetric flasks and pipettes

Experimental Protocols

Standard and Quality Control Sample Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the **25I-NBOMe** reference standard in methanol to prepare a 1 mg/mL stock solution.
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of **25I-NBOMe-d3** in methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at various concentrations.
- Calibration Standards (1-100 ng/mL): Prepare a seven-point calibration curve by spiking appropriate amounts of the working standard solutions into methanol.^[2] Add the internal standard to each calibrator to a final concentration of 20 ng/mL.^[2]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in methanol, following the same procedure as the calibration standards.

Sample Preparation from Blotter Paper

- Place a single blotter paper sample into a clean glass vial.
- Add 10 mL of methanol to the vial.^[2]
- Gently mix the sample for 1 hour.^[2] Alternatively, the sample can be extracted for 15 minutes in an ultrasonic bath.^{[8][9]}
- Take an aliquot of the extract and dilute it further with methanol to fall within the linear range of the calibration curve.^[2]
- Add the internal standard to the diluted sample to achieve a final concentration of 20 ng/mL.

HPLC-MS/MS Method

Liquid Chromatography Conditions

Parameter	Value
Column	Restek Allure Biphenyl (5 µm, 100 x 3.2 mm)[2]
Mobile Phase A	Deionized water with 10 mM ammonium acetate and 0.1% formic acid[2]
Mobile Phase B	Methanol[2]
Flow Rate	0.70 mL/min[10]
Injection Volume	5 µL[10]
Column Temperature	Ambient
Gradient	A suitable gradient should be developed to ensure the separation of 25I-NBOMe from potential interferences. A typical starting condition could be 95% A, followed by a linear gradient to 95% B.

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5000 V[10]
Source Temperature	500°C[10]
Curtain Gas	10[10]
Ion Source Gas 1	70[10]
Ion Source Gas 2	30[10]

MRM Transitions

The following MRM transitions can be used for the detection and quantification of **25I-NBOMe** and its deuterated internal standard. The declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	DP (V)	CE (V)	CXP (V)
25I-NBOMe	428.1	297.0 / 121.0	Compound Specific	Compound Specific	Compound Specific
25I-NBOMe-d3	431.1	300.0 / 121.0	Compound Specific	Compound Specific	Compound Specific

Method Validation Summary

The analytical method should be validated according to established guidelines. The following table summarizes typical validation parameters reported in the literature for the analysis of **25I-NBOMe**.

Parameter	Typical Range/Value
Linearity (r^2)	> 0.99[11]
Limit of Detection (LOD)	10 pg/mL[12]
Limit of Quantification (LOQ)	25-30 pg/mL[11][12]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	± 15%

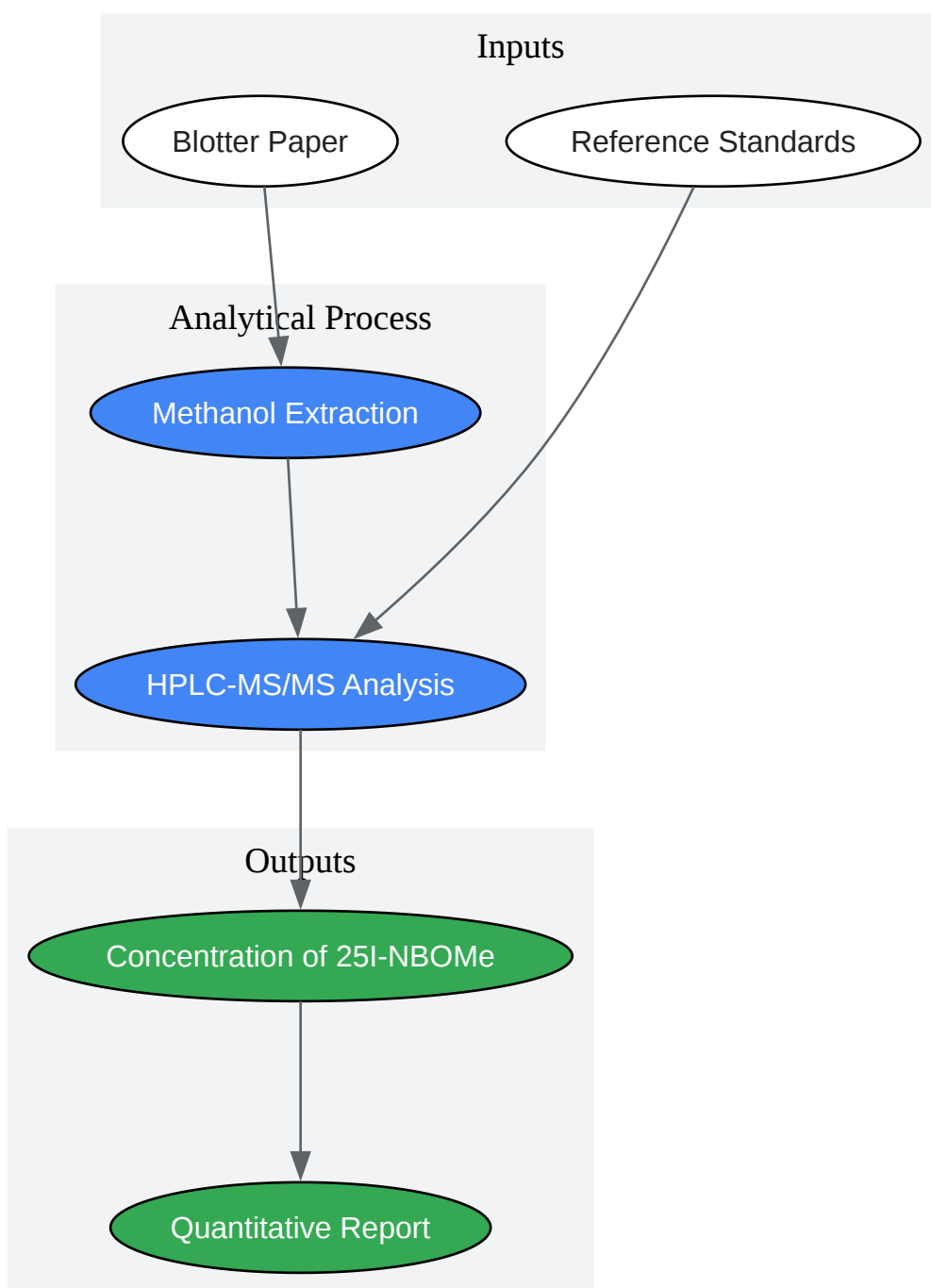
Quantitative Data from Blotter Paper Analysis

The following table presents a summary of quantitative results for **25I-NBOMe** found in blotter paper samples from a published study. It is important to note that the amount of the drug can vary significantly between different blotters and even within the same blotter.[5][6]

Sample Description	Advertised Dose (µg)	Quantified Dose (µg)	% of Advertised Dose
Blotter Paper 1	500	510	102%

Data adapted from a study by De-Paula et al. (2015), where a blotter paper advertised to contain 500 µg of **25I-NBOMe** was analyzed.[\[2\]](#)

Logical Relationship Diagram



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Caption: Logical flow from sample to final quantitative report.

Conclusion

The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of **25I-NBOMe** in blotter paper. The simple extraction protocol combined with the selectivity of tandem mass spectrometry allows for accurate determination of the substance, which is critical for forensic analysis and public safety. The provided protocol and validation data can serve as a valuable resource for laboratories involved in the analysis of novel psychoactive substances.

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